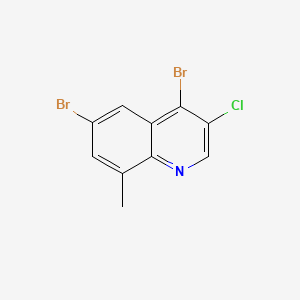

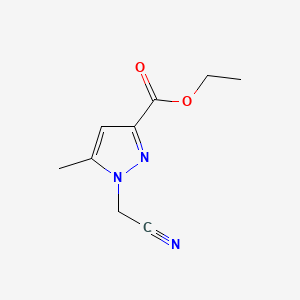

![molecular formula C13H19NO4S B572767 t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate CAS No. 1373233-18-1](/img/structure/B572767.png)

t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

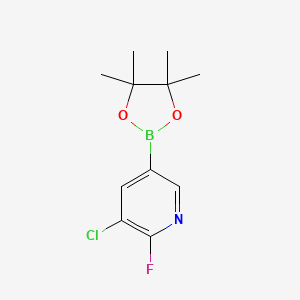

T-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate is a chemical compound with the molecular formula C13H19NO4S . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C13H19NO4S/c1-5-19(16,17)11-8-6-7-10(9-11)14-12(15)18-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) . This indicates the presence of a carbamate group attached to a phenyl ring, which is further substituted with an ethanesulfonyl group. Physical and Chemical Properties Analysis

The molecular weight of this compound is 285.36 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Toxicology

N-phenyl carbamates, including compounds structurally related to t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate, have been extensively studied for their environmental degradation pathways, toxicology, and application as pesticides. For instance, chlorpropham (CIPC), a primary N-phenyl carbamate, has been used both as a weed control agent and a sprout suppressant. Studies have focused on its degradation via hydrolysis, biolysis, photolysis, and thermal processes, highlighting concerns regarding its environmental impact due to varying degradation rates and toxic breakdown products (Smith & Bucher, 2012).

Anticancer Research

Research into cinnamic acid derivatives, which share functional groups with carbamates, has revealed their potential in anticancer applications. These compounds have been evaluated for their antitumor efficacy, indicating a longstanding interest in their medicinal properties and underutilization in clinical settings despite their rich medicinal tradition (De, Baltas, & Bedos-Belval, 2011).

Green Chemistry Applications

The search for eco-friendly chemical processes has led to the exploration of non-phosgene methods for synthesizing N-substituted carbamates, highlighting the move towards safer, more sustainable chemical synthesis techniques. These studies emphasize the industrial potential of alkyl carbamates and the exploration of carbon dioxide as a green chemical feedstock, suggesting avenues for the environmentally conscious synthesis of compounds including this compound (Jianpen, 2014).

Nonchromatographic Bioseparation

In the field of bioseparation, innovative nonchromatographic technologies such as three-phase partitioning (TPP) have been applied for the extraction, separation, and purification of bioactive molecules. This technique showcases the potential for rapid, efficient, and scalable separation processes that could be relevant for the production and purification of carbamate-based pharmaceuticals and bioactive compounds (Yan et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(3-ethylsulfonylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-5-19(16,17)11-8-6-7-10(9-11)14-12(15)18-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXCMTVTEXQBDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742960 |

Source

|

| Record name | tert-Butyl [3-(ethanesulfonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-18-1 |

Source

|

| Record name | tert-Butyl [3-(ethanesulfonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

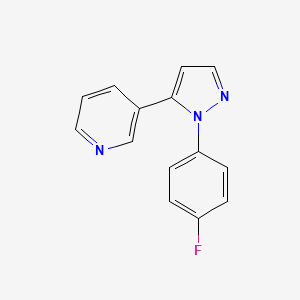

![6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B572707.png)